1-(3-Fluorophenyl)prop-2-en-1-one
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Overview
Description
1-(3-Fluorophenyl)prop-2-en-1-one is a fluorinated chalcone derivative, a class of organic compounds known for their diverse biological activities and applications in various fields Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which imparts unique chemical and physical properties to these compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Fluorophenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 3-fluorobenzaldehyde with acetophenone in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction typically proceeds as follows:
- Dissolve 3-fluorobenzaldehyde and acetophenone in ethanol.
- Add a catalytic amount of sodium hydroxide to the mixture.
- Reflux the reaction mixture for several hours.
- Cool the reaction mixture and acidify with dilute hydrochloric acid.
- Filter the precipitated product and recrystallize from ethanol to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but may involve optimization of reaction conditions to enhance yield and purity. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent product quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or epoxides using oxidizing agents such as potassium permanganate or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, m-chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids, epoxides.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
1-(3-Fluorophenyl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of materials with unique optical and electronic properties, such as nonlinear optical materials.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. Additionally, the presence of the fluorine atom enhances the compound’s ability to interact with biological membranes and receptors, further contributing to its biological activity.
Comparison with Similar Compounds
1-(3-Fluorophenyl)prop-2-en-1-one can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)prop-2-en-1-one: Similar structure but with the fluorine atom in the para position, which may result in different reactivity and biological activity.
1-(3-Bromophenyl)prop-2-en-1-one: Contains a bromine atom instead of fluorine, leading to different chemical and physical properties.
1-(3-Chlorophenyl)prop-2-en-1-one: Contains a chlorine atom, which also affects the compound’s reactivity and biological activity.
The uniqueness of this compound lies in the specific positioning of the fluorine atom, which imparts distinct electronic and steric effects, influencing its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-(3-fluorophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO/c1-2-9(11)7-4-3-5-8(10)6-7/h2-6H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YADBCZBKYPVUTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)C1=CC(=CC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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